molecular formula C24H29N7O6S B1683656 Cotrimoxazole CAS No. 8064-90-2

Cotrimoxazole

Cat. No. B1683656
CAS RN: 8064-90-2
M. Wt: 543.6 g/mol
InChI Key: WZRJTRPJURQBRM-UHFFFAOYSA-N
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Description

Cotrimoxazole is a combination antibiotic consisting of one part trimethoprim to five parts sulfamethoxazole . It is used to treat a variety of bacterial infections, including those of the urinary tract, respiratory tract, and gastrointestinal tract .


Synthesis Analysis

Cotrimoxazole exerts its antimicrobial effect by inhibiting the synthesis of tetrahydrofolic acid, the metabolically active form of folic acid . Sulfamethoxazole acts primarily through inhibiting synthesis of dihydrofolic acid, while trimethoprim acts as a competitive inhibitor of dihydrofolate reductase, the final enzyme in the pathway .


Molecular Structure Analysis

The molecular formula of Cotrimoxazole is C14H18N4O3 • C10H11N3O3S . The average mass is 543.595 Da and the monoisotopic mass is 543.190002 Da .


Chemical Reactions Analysis

Cotrimoxazole has been found to be effective in treating various infections, and its efficacy can be influenced by the resistance profiles of the bacteria . Continuous treatment with Cotrimoxazole might be related to the development of resistance in bacteria .


Physical And Chemical Properties Analysis

Cotrimoxazole is a solid substance . The average mass is 543.595 Da and the monoisotopic mass is 543.190002 Da .

Scientific Research Applications

Efficacy in Malaria Treatment and Prophylaxis

Research indicates that Cotrimoxazole (CTX) is effective for treating and preventing Plasmodium falciparum malaria. Studies have shown that CTX can clear malaria infections in HIV-negative individuals and reduce the incidence of clinical malaria in HIV-infected individuals. Its prophylactic use has demonstrated protective efficacy against clinical malaria in non-pregnant adults and children, regardless of HIV status and antifolate resistance profiles (Manyando et al., 2013).

Impact on Systemic Inflammation in HIV Infection

Cotrimoxazole reduces systemic and intestinal inflammation in HIV infection by suppressing gut-resident Streptococci and immune cell activation. This antibiotic's interaction with the gut microbiome and the immune system alters the inflammatory response, providing clinical benefits despite high antimicrobial resistance. This suggests a rationale for extending cotrimoxazole coverage among people living with HIV in sub-Saharan Africa (Bourke et al., 2019).

Reduction in Tuberculosis Risk

Cotrimoxazole prophylaxis decreases the risk of tuberculosis among Asian patients with HIV. Despite its in vitro activity against Mycobacterium tuberculosis, the effects of CTX preventive therapy on tuberculosis were previously unclear. However, recent studies confirm its beneficial role in reducing tuberculosis incidence in HIV-infected patients (Ku et al., 2019).

Antimicrobial Prophylaxis in Children

Cotrimoxazole serves as an effective prophylaxis in children with vesicoureteral reflux (VUR), preventing the recurrence of urinary tract infections (UTIs) without significantly affecting the incidence of renal scarring. This underscores its utility in pediatric care, especially in managing conditions predisposing to UTIs (Hewitt et al., 2014).

Safety in Pregnancy

Despite concerns regarding cotrimoxazole use during early pregnancy, a systematic review and meta-analysis have supported its safety, highlighting its role as a priority intervention for HIV-infected pregnant women. The majority of adverse drug reactions were mild, suggesting that the benefits of cotrimoxazole prophylaxis outweigh potential risks (Ford et al., 2014).

Safety And Hazards

Cotrimoxazole is generally safe, but it can cause skin reactions, especially in HIV/AIDS patients . It can also cause serious eye irritation, allergic skin reactions, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection when handling Cotrimoxazole .

Future Directions

Cotrimoxazole is still efficacious for the treatment of P.falciparum malaria in non-pregnant adults and children irrespective of HIV status and antifolate resistance profiles . There is a need to explore its effect in pregnant women, irrespective of HIV status . Cotrimoxazole prophylaxis in HIV infected individuals protects against malaria and Cotrimoxazole may have a role for malaria prophylaxis in specific HIV negative target groups .

properties

IUPAC Name

4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3.C10H11N3O3S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRJTRPJURQBRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

73306-81-7
Record name Benzenesulfonamide, 4-amino-N-(5-methyl-3-isoxazolyl)-, compd. with 5-[(3,4,5-trimethoxyphenyl)methyl]-2,4-pyrimidinediamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73306-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0032233
Record name Trimethoprim/sulfamethoxazole
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URL https://comptox.epa.gov/dashboard/DTXSID0032233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Trimethoprim/sulfamethoxazole ... inhibits sequential steps in the synthesis of tetrahydrofolic acid, an essential metabolic cofactor in the bacterial synthesis of purines, thymidine, glycine, and methionine. Sulfonamides, including sulfamethoxazole, are structural analogues of para-aminobenzoic acid and block the synthesis of dihydropteroic acid, the immediate precursor of dihydrofolic acid, from para-aminobenzoic acid and peridine. Trimethoprim subsequently acts to inhibit the reduction of dihydrofolic acid to the metabolically active tetrahydrofolic acid by the enzyme, dihydrofolate reductase. The most important consequence of this sequential enzymatic inhibition appears to be the interruption of thymidine synthesis., The synergistic interaction between sulfonamide and trimethoprim is thus predictable from their respective mechanisms. There is an optimal ratio of the concentrations of the two agents for synergism, and this is equal to the ratio of the minimal inhibitory concentrations of the drugs acting independently. While this ratio varies for different bacteria, the most effective ratio for the greatest number of microorganisms is 20 parts of sulfamethoxazole to one part of trimethoprim. The combination is formulated to achieve a sulfamethoxazole concentration in vivo 20 times greater than that of trimethoprim. ... The pharmacokinetic properties of the sulfonamide chosen to be in combination with trimethoprim are important, since relative constancy of the concentrations of the two compounds in the body is desired., Trimethoprim/sulfamethoxazole is active in vitro against a variety of gram-negative and gram-postive bacteria. Among aerobic gram-negative enteric bacteria, Escherichia coli, Proteus mirabilis, Salmonella (including Salmonella typhi), Shigella, and Citrobacter are very susceptible. Indole-positive Proteus, Serratia marcescens, Klebsiella pneumoniae, Enterobacter, Providencia stuartii are moderately susceptible., An immunoassay was developed for the detection of sulfamethoxazole reactive IgE antibodies in the sera of patients who experienced life threatening anaphylactic reactions following the ingestion of co-trimoxazole (trimethoprim and sulfamethoxazole). Patients who had significant levels of sulfamethoxazole reactive IgE antibodies in their sera did not have IgE antibodies that reacted with trimethoprim-Sepharose. Inhibition experiments with a number of sulfonamides to determine the fine structural specificities of the sulfamethoxazole reactive IgE antibodies in three patients revealed that sulfamethoxazole and, depending on the serum, sulfamerazine and sulfamethizole, were the most potent inhibitors of IgE binding, whereas the parent sulfonamide, sulfanilamide, was a very poor inhibitor. From a detailed examination of structure-activity relationships, we concluded that the 5-methyl-3-isoxazolyl group on the sulfamethoxazole molecule was the allergenic determinant for all three patients with the 5-methyl group being particularly important for IgE antibody recognition. The assays for the detection of IgE antibodies to sulfamethoxazole and trimethoprim should prove useful for the diagnosis of immediate hypersensitivity to co-trimoxazole and perhaps for monitoring drug therapy in AIDS patients where a high incidence of adverse reactions to co-trimoxazole has been reported.
Record name TRIMETHOPRIM/SULFAMETHOXAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6780
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Sulfamethoxazole and trimethoprim

CAS RN

8064-90-2
Record name Sulfamethoxazole-trimethoprim mixt.
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=8064-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfamethoxazole mixture with trimethoprim
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Record name CO-Trimoxazole
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=618652
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Record name Trimethoprim/sulfamethoxazole
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Record name TRIMETHOPRIM/SULFAMETHOXAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6780
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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